molecular formula C8H8O3 B586266 Vanillin-13C,d3 CAS No. 1794789-90-4

Vanillin-13C,d3

Cat. No.: B586266
CAS No.: 1794789-90-4
M. Wt: 156.16
InChI Key: MWOOGOJBHIARFG-KQORAOOSSA-N
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Description

Vanillin-13C,d3 is a labeled derivative of vanillin, where the carbon-13 isotope and deuterium atoms replace the natural carbon and hydrogen atoms, respectively. The labeled version, this compound, is primarily used in scientific research for tracing and quantification purposes due to its stable isotopic properties .

Mechanism of Action

Target of Action

Vanillin-13C,d3 is the 13C and deuterium labeled version of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is used widely in perfume, food, and medicine . It’s important to note that the targets of this compound would be the same as those of Vanillin.

Mode of Action

It has been suggested that vanillin exhibits a quorum-quenching mode of action by virtue of docking towards similar amino acid (thr 131, ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins .

Biochemical Pathways

In the biosynthetic pathway of Vanillin in Vanilla planifolia, the amino acids phenylalanine or tyrosine undergo deamination to produce a C6-C3 phenylpropanoid compound, a precursor for the vanillin production .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Vanillin has been found to attenuate the negative effects of ultraviolet A on the stemness of human adipose tissue-derived mesenchymal stem cells . It has also been found to ameliorate depression-like behaviors in rats by modulating monoamine neurotransmitters in the brain .

Action Environment

The action of this compound, like that of Vanillin, can be influenced by various environmental factors. It’s important to note that the concurrent consumption of drugs with food containing Vanillin may result in increased drug plasma concentration and pose potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillin-13C,d3 can be synthesized through several methods, including the incorporation of carbon-13 and deuterium during the synthesis of vanillin. One common method involves the use of labeled precursors such as 13C-labeled guaiacol and deuterated formaldehyde. The reaction typically proceeds under controlled conditions to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound is similar to that of natural vanillin but involves the use of isotopically labeled starting materials. The process includes the extraction of vanillin from lignin or guaiacol, followed by the incorporation of carbon-13 and deuterium through chemical synthesis . The production process is optimized to achieve high yields and purity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

Vanillin-13C,d3 undergoes various chemical reactions similar to natural vanillin, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products

    Oxidation: Vanillic acid.

    Reduction: Vanillyl alcohol.

    Substitution: Nitrated, sulfonated, or halogenated vanillin derivatives.

Scientific Research Applications

Vanillin-13C,d3 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracing and quantification in various studies. Some of its applications include:

Comparison with Similar Compounds

Vanillin-13C,d3 can be compared with other isotopically labeled vanillin derivatives, such as Vanillin-13C and Vanillin-d3. These compounds share similar applications in research but differ in the specific isotopic labeling:

Properties

CAS No.

1794789-90-4

Molecular Formula

C8H8O3

Molecular Weight

156.16

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3

InChI Key

MWOOGOJBHIARFG-KQORAOOSSA-N

SMILES

COC1=C(C=CC(=C1)C=O)O

Synonyms

4-Hydroxy-3-(methoxy-13C)benzaldehyde;  2-(Methoxy-13C,d3)-4-formylphenol;  p-Vanillin-13C,d3;  3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde;  4-Formyl-2-(methoxy-13C,d3)phenol;  4-Hydroxy-m-anisaldehyde-13C,d3;  H 0264-13C,d3;  Lioxin-13C,d3;  NSC 15351-13C,d3; 

Origin of Product

United States

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